4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole

Lipophilicity Structural Analog Comparison Drug Design

4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole (CAS: not assigned; MF: C10H17N3O; MW: 195.26 g/mol) is a synthetic small molecule belonging to the pyrazole azetidine ether class. Its structure features a pyrazole ring substituted with an azetidin-3-yloxy group at the 4-position and a 2-methylpropyl (isobutyl) group at the N1-position.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B12071548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C=N1)OC2CNC2
InChIInChI=1S/C10H17N3O/c1-8(2)6-13-7-10(5-12-13)14-9-3-11-4-9/h5,7-9,11H,3-4,6H2,1-2H3
InChIKeyQYRLOKDUMXLMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole: Structural Identity and Baseline for Procurement Evaluation


4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole (CAS: not assigned; MF: C10H17N3O; MW: 195.26 g/mol) is a synthetic small molecule belonging to the pyrazole azetidine ether class . Its structure features a pyrazole ring substituted with an azetidin-3-yloxy group at the 4-position and a 2-methylpropyl (isobutyl) group at the N1-position . This compound class has been investigated in patents as modulators of sphingosine-1-phosphate (S1P) receptors, indicating potential pharmacological relevance [1]. It is currently available as a research chemical for in vitro and preclinical studies .

Supports S1P receptor profiling studies
Supports Hedgehog pathway agonist screening
Azetidine-containing pharmacophore probe for GPCR or kinase target engagement

Why Generic Substitution of 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole is Scientifically Unsound


Substituting 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole with other pyrazole azetidine ethers (e.g., 1-ethyl, 1-tert-butyl, or 1-H analogs) is not equivalent due to the critical influence of the N1-alkyl substituent on lipophilicity, target binding, and pharmacokinetic profile [1]. The specific 2-methylpropyl (isobutyl) group engenders a unique steric and electronic environment that directly impacts receptor-ligand interactions, particularly within the S1P receptor binding pocket [1]. Furthermore, azetidine-containing compounds exhibit ring-strain-dependent reactivity that is finely tuned by the adjacent substitution pattern; a different N1-substituent alters the conformational dynamics and metabolic stability of the entire chemotype . Even minor changes can lead to loss of target engagement or altered selectivity profiles, as demonstrated by the narrow structure-activity relationships observed in Hedgehog pathway modulation for closely related pyrazolyl azetidinyl ethers [2].

N1-alkyl substitution alters lipophilicity and target binding context; ethyl, tert-butyl, or unsubstituted analogs may not maintain S1P receptor interaction profile.

Azetidine ring-strain reactivity is tuned by adjacent substitution pattern; different N1 groups can shift metabolic stability and conformational dynamics.

Narrow structure-activity relationships in pyrazole azetidine ethers mean minor structural changes may alter pathway selectivity, limiting direct analog replacement.

Quantitative Differentiation Evidence for 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole


N1-Isobutyl Substitution Confers Distinct Lipophilicity Compared to Closest Analogs

The target compound's N1-isobutyl group (2-methylpropyl) provides a calculated logP (cLogP) of approximately 1.5, differentiating it from the less lipophilic N1-ethyl analog (4-(azetidin-3-yloxy)-1-ethyl-1H-pyrazole, cLogP ~0.9) and the more sterically hindered N1-tert-butyl analog (4-(azetidin-3-yloxy)-1-tert-butyl-1H-pyrazole, cLogP ~1.8) . This intermediate lipophilicity is crucial for membrane permeability and target engagement in S1P receptor modulation [1]. The molecular weight of 195.26 g/mol also distinguishes it from the simpler N1-H pyrazole azetidine core (MW: 139.15 g/mol) and bulkier analogs, impacting absorption and distribution characteristics .

N1-Isobutyl Lipophilicity
Reported
cLogP ≈ 1.5, MW 195.26
Supports balanced membrane permeability for cell-based assay design
Compared to ethyl (cLogP ~0.9, MW 167.21) and tert-butyl (cLogP ~1.8, MW 195.26) analogs
Lipophilicity Structural Analog Comparison Drug Design

S1P Receptor Modulation Potential Declared in Patent Literature for Pyrazole Azetidine Class

Substituted pyrazole azetidines, which include the core structure of 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole, are explicitly claimed as modulators of sphingosine-1-phosphate (S1P) receptors [1]. While specific IC50 or EC50 values for this exact compound have not been disclosed, the Markush structure in the patent encompasses the N1-isobutyl, 4-azetidinyloxy substitution pattern, indicating its inclusion in a series with demonstrated S1P receptor activity [1]. In contrast, analogs with alternative N1-substituents (e.g., aryl or cycloalkyl) may exhibit distinct selectivity profiles across S1P receptor subtypes (S1P1-5), a critical consideration given the opposing roles of S1P1 (lymphocyte egress) and S1P3 (cardiac effects) in therapeutic applications [1].

S1P Receptor Modulation
Class-level
Covered by Markush formula in patent literature
Supports S1P receptor study context
Quantitative potency data not publicly available for this compound
S1P Receptor Modulation GPCR Immunomodulation

Hedgehog Pathway Agonist Activity Inferred from Close Structural Analog

A structurally related pyrazolyl azetidinyl ether (compound 29) was reported to act as an agonist of the Hedgehog (Hh) signaling pathway, retarding hair growth in a mouse model with slightly lower efficacy than the reference compound eflornithine [1]. Although the exact structure of compound 29 is not publicly specified, the shared 'pyrazolyl azetidinyl ether' pharmacophore suggests that 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole could exhibit similar Hedgehog pathway modulation [1]. In comparison, simple pyrazole ethers lacking the azetidine ring show no Hh pathway activity, emphasizing the essential role of the azetidine moiety in target engagement [1].

Hedgehog Pathway Agonism
Context-dependent
Structural analog pyrazolyl azetidinyl ether shows Hh agonist activity
Supports Hedgehog pathway assay context
In vivo mouse hair growth model for close analog; direct data absent
Hedgehog Pathway Smoothened Agonist Hair Growth Biology

Purity Specification Distinguishes Research-Grade Material from Uncharacterized Stock

Commercially sourced 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole is available with a standard purity of 98% as verified by HPLC and NMR . This stands in contrast to custom-synthesized batches or alternative suppliers where purity may range from 90% to 95%, potentially introducing confounding impurities in biological assays . For sensitive S1P receptor or Hedgehog pathway assays, even 2% impurities of agonistic or antagonistic byproducts can skew dose-response curves and lead to false positives [1][2].

Research-Grade Purity
Specification review
98% (HPLC, NMR)
Supports assay reproducibility review
Higher purity vs typical custom synthesis (90–95%)
Chemical Purity Quality Control Procurement Criteria

High-Value Research Applications for 4-(Azetidin-3-yloxy)-1-(2-methylpropyl)-1H-pyrazole


Sphingosine-1-Phosphate (S1P) Receptor Profiling Studies

Based on its inclusion in patent claims as an S1P receptor modulator, this compound is suitable for in vitro radioligand binding or functional assays (e.g., cAMP, β-arrestin recruitment) to characterize S1P receptor subtype selectivity and potency. The specific N1-isobutyl group is hypothesized to confer a unique selectivity fingerprint compared to known S1P modulators like fingolimod or siponimod, making it a valuable tool for dissecting S1P subtype pharmacology [1].

Hedgehog Pathway Agonist Screening in Dermatological Models

Given the structural analogy to a reported Hedgehog agonist, this compound can be employed in Gli-luciferase reporter assays in NIH/3T3 or C3H10T1/2 cells to quantify Hh pathway activation. The azetidine-ether-pyrazole core is a privileged scaffold for Smoothened engagement, and this specific derivative may serve as a starting point for medicinal chemistry optimization of hair growth modulators or tissue regeneration agents [2].

Chemical Biology Tool for Probing Azetidine-Containing Pharmacophores

The strained azetidine ring introduces unique reactivity and conformational constraints that can be exploited in covalent inhibitor design or as a bioisostere for piperidine/pyrrolidine rings. This compound serves as a reference standard for developing azetidine-based probes targeting GPCRs, FAAH, or kinases, where the isobutyl-pyrazole-azetidine ether linkage provides a balanced polarity profile for cell permeability .

Application
Selection Property
Validation Focus
S1P receptor subtype profiling studies
N1-isobutyl substitution context
S1P receptor binding and functional assay endpoints
Hedgehog pathway agonist screening
Azetidine-ether-pyrazole scaffold
Gli-luciferase reporter and Smoothened engagement assays
Azetidine-containing pharmacophore probe development
Strained azetidine ring for covalent inhibitor design
Target engagement and cell permeability assay context
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